molecular formula C19H16N4O B6023993 (2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE

(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE

Cat. No.: B6023993
M. Wt: 316.4 g/mol
InChI Key: CUUQXRFFSDGPLG-SDNWHVSQSA-N
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Description

(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-(DIMETHYLAMINO)BENZALDEHYDE with 4-OXO-3,4-DIHYDROQUINAZOLINE-2-CARBONITRILE under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline and dihydroquinazoline derivatives, which can have different functional groups attached to the aromatic rings.

Scientific Research Applications

(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: It is explored for use in organic electronics and photonics due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE: is compared with other quinazoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific electronic and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-23(2)15-9-7-13(8-10-15)11-14(12-20)18-21-17-6-4-3-5-16(17)19(24)22-18/h3-11H,1-2H3,(H,21,22,24)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUQXRFFSDGPLG-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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